Cas no 1805870-89-6 (2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)

2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid
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- インチ: 1S/C9H6BrClN2O2/c10-9-12-7-4(3-6(14)15)1-2-5(11)8(7)13-9/h1-2H,3H2,(H,12,13)(H,14,15)
- InChIKey: OMSKXHPCXBYJAW-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2=C(C(=CC=C2CC(=O)O)Cl)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061006557-500mg |
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid |
1805870-89-6 | 98% | 500mg |
$1,247.83 | 2022-04-01 | |
Alichem | A061006557-1g |
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid |
1805870-89-6 | 98% | 1g |
$2,063.77 | 2022-04-01 | |
Alichem | A061006557-250mg |
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid |
1805870-89-6 | 98% | 250mg |
$890.58 | 2022-04-01 |
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acidに関する追加情報
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid: A Comprehensive Overview of CAS No. 1805870-89-6
2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid (CAS No. 1805870-89-6) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are widely recognized for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The presence of bromine and chlorine substituents on the benzimidazole ring imparts specific chemical and biological characteristics that make this compound particularly interesting for various applications.
The molecular structure of 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid consists of a benzimidazole core with a bromine atom at the 2-position and a chlorine atom at the 7-position. The acetic acid group attached to the 4-position of the benzimidazole ring further enhances its reactivity and solubility properties. These structural features contribute to its potential as a lead compound in drug discovery and development.
In recent years, significant research efforts have been directed towards understanding the biological activities and mechanisms of action of 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid. Studies have shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell wall synthesis, leading to cell death. This makes it a promising candidate for the development of new antifungal agents, especially in light of the increasing prevalence of drug-resistant fungal infections.
Beyond its antifungal properties, 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid has also been investigated for its potential anticancer effects. Preclinical studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer activity is thought to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid could serve as a valuable lead compound for the development of novel anticancer drugs.
The pharmacokinetic properties of 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid have also been studied to assess its suitability as a therapeutic agent. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it a promising candidate for further preclinical and clinical evaluation. Additionally, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
In the context of drug discovery, 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid has been used as a scaffold for the design and synthesis of novel derivatives with enhanced biological activities. Structure-activity relationship (SAR) studies have revealed that modifications to the bromine and chlorine substituents can significantly impact the potency and selectivity of these compounds. For example, replacing bromine with other halogens or introducing additional functional groups can lead to compounds with improved antifungal or anticancer properties.
The synthetic accessibility of 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound, allowing for large-scale production if needed. These synthetic methods typically involve multi-step processes that include halogenation, cyclization, and acetylation reactions. The ability to synthesize this compound in high yields and purity is crucial for advancing its development as a potential therapeutic agent.
In conclusion, 2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid (CAS No. 1805870-89-6) represents a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its favorable pharmacological properties, makes it an attractive lead compound for further investigation and development. Ongoing research efforts are likely to uncover additional uses for this compound and contribute to the advancement of new therapeutic strategies in various disease areas.
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